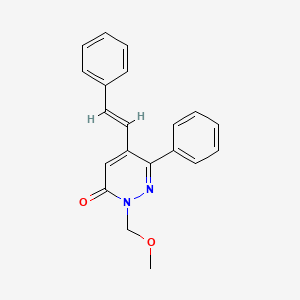

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one

説明

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one is a pyridazinone derivative featuring a methoxymethyl group at position 2, a phenyl group at position 6, and a styryl substituent at position 3. Pyridazinones are heterocyclic compounds with diverse biological activities, including antihypertensive, anti-inflammatory, and enzyme-inhibitory properties .

特性

分子式 |

C20H18N2O2 |

|---|---|

分子量 |

318.4 g/mol |

IUPAC名 |

2-(methoxymethyl)-6-phenyl-5-[(E)-2-phenylethenyl]pyridazin-3-one |

InChI |

InChI=1S/C20H18N2O2/c1-24-15-22-19(23)14-18(13-12-16-8-4-2-5-9-16)20(21-22)17-10-6-3-7-11-17/h2-14H,15H2,1H3/b13-12+ |

InChIキー |

FJDIUPMXBJKJEN-OUKQBFOZSA-N |

異性体SMILES |

COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |

正規SMILES |

COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

General Synthetic Route

The preparation typically involves:

- Construction of the pyridazinone core,

- Introduction of the 6-phenyl substituent,

- Functionalization at the 5-position with a styryl group,

- Installation of the 2-(methoxymethyl) substituent.

Pyridazinone Core Synthesis

The pyridazinone ring is commonly synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents.

Introduction of the 6-Phenyl Group

The phenyl group at position 6 is generally introduced through the choice of starting diketone or via aromatic substitution reactions on the pyridazinone ring.

Styryl Group Installation at Position 5

The styryl substituent (C=C-phenyl) at position 5 is introduced via:

- Cross-coupling reactions such as the Sonogashira coupling followed by hydrogenation or isomerization steps to obtain the styryl moiety.

- Alternatively, condensation reactions involving aldehydes (benzaldehyde) and active methylene groups on the pyridazinone ring can yield the styryl substituent via Knoevenagel-type condensations.

Methoxymethyl Group Introduction at Position 2

The 2-(methoxymethyl) substituent is introduced by:

- Alkylation of the pyridazinone nitrogen or carbon with methoxymethyl chloride or similar reagents under basic conditions.

- Protection/deprotection strategies are often employed to install or remove the methoxymethyl group selectively.

Detailed Example of a Preparation Procedure

A representative synthetic approach based on literature and patent disclosures:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine hydrate + phenyl-substituted diketone | Cyclization to form 6-phenyl-3(2H)-pyridazinone core | 75-85 |

| 2 | Benzaldehyde + base (e.g., piperidine) | Knoevenagel condensation at position 5 to install styryl group | 70-80 |

| 3 | Methoxymethyl chloride + base (e.g., KOH in methanol) | Alkylation at position 2 to introduce methoxymethyl substituent | 65-75 |

Reaction Conditions and Optimization

- Temperature: Reactions are generally performed between ambient temperature and reflux (20°C to 80°C), depending on the step.

- Solvents: Methanol, tetrahydrofuran (THF), or dimethylformamide (DMF) are common solvents.

- Catalysts and Bases: Bases such as potassium hydroxide or piperidine catalyze condensation and alkylation steps.

- Purification: Products are purified by crystallization or chromatography, with yields optimized by controlling reagent addition rates and reaction times.

Research Findings and Improvements

- Simultaneous addition of reagents in certain steps (e.g., Grignard reagents in related pyridazinone syntheses) improves yields and reduces impurities.

- Use of Lewis acids (e.g., boron tribromide, aluminum chloride) can selectively deprotect methoxymethyl groups under mild conditions, allowing for better control of functional group transformations.

- Optimization of solvent volume and temperature leads to yields in the range of 78-88% for intermediate compounds, indicating efficient synthetic routes.

- Avoidance of heavy metal catalysts such as tungsten improves environmental and safety profiles of the synthesis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyridazinone Core Formation | Cyclization | Hydrazine hydrate + diketone | Reflux in MeOH or similar | 75-85% | Base or acid catalyzed |

| Styryl Group Introduction | Knoevenagel condensation or Sonogashira coupling | Benzaldehyde + base or Pd catalyst | 40-80°C, inert atmosphere for coupling | 70-80% | Control of E-isomer important |

| Methoxymethyl Substitution | Alkylation | Methoxymethyl chloride + KOH | Room temp to reflux in MeOH | 65-75% | Selective protection/deprotection possible |

化学反応の分析

Types of Reactions

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction could produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyridazinones with different functional groups.

科学的研究の応用

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Substituent Variations in Pyridazinone Derivatives

The target compound differs from structurally related pyridazinones in its substitution pattern:

- Chloro vs. Styryl Groups: 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compound 3h from and ) replace the styryl group with a chloro substituent. Chloro derivatives are typically synthesized via nucleophilic substitution, whereas styryl groups may require coupling reactions (e.g., Sonogashira or Heck reactions) .

- Methoxymethyl vs. Alkoxy/Aryl Groups : The methoxymethyl group at position 2 contrasts with alkoxyvinyl groups (e.g., 2-(2-alkoxyvinyl)-5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives from ). Alkoxyvinyl substituents are synthesized via Friedel-Crafts alkylation and etherification, while methoxymethyl groups involve alkylation with methoxymethyl halides .

Physicochemical Properties and Spectral Data

Melting Points and Stability

NMR Spectral Trends

- Methoxymethyl vs. Methoxybenzyl : The methoxymethyl group in the target compound would show a singlet for OCH3 at ~3.3–3.5 ppm in ¹H-NMR, distinct from the split signals of methoxybenzyl groups (e.g., δ3.83 ppm in 3h ) .

- Styryl Protons : The trans-vinylic protons in the styryl group typically resonate at δ6.5–7.5 ppm, with coupling constants (J ≈ 16 Hz) indicative of E-configuration .

Enzyme Inhibition Potential

- DHODH Inhibitors: Pyridazinones like 3-cyclopropyl-6-(3-ethoxy-5-methyl-4-phenoxy-1H-pyrazol-1-yl)pyridazine () show human dihydroorotate dehydrogenase (DHODH) inhibition. The styryl group in the target compound may enhance binding affinity via hydrophobic interactions, though direct activity data is unavailable.

- Antihypertensive Activity: Pyrrole-substituted aryl pyridazinones (e.g., from Demirayak et al.) exhibit antihypertensive effects, suggesting that the styryl and methoxymethyl groups in the target compound could modulate similar pathways .

Tabulated Comparison of Key Analogs

生物活性

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one, with the CAS number 404936-86-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by relevant data and case studies.

- Molecular Formula : C20H18N2O2

- Molecular Weight : 318.369 g/mol

- Structure : The compound features a pyridazinone core with methoxymethyl and styryl substituents, which are critical for its biological activity.

Synthesis

The synthesis of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one involves multi-step organic reactions. Initial steps typically include the formation of the pyridazinone framework followed by the introduction of the methoxymethyl and styryl groups. Detailed methods can vary based on the desired yield and purity.

Anticancer Activity

Recent studies have indicated that 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.0 | G2/M phase arrest |

Antimicrobial Activity

The compound has also displayed antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one has shown promising anti-inflammatory effects. In vivo studies using animal models of inflammation have reported a reduction in pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis being confirmed through flow cytometry analyses. -

Antimicrobial Efficacy :

Another research highlighted its broad-spectrum antimicrobial activity through disc diffusion methods, where zones of inhibition were measured against selected bacterial strains. This study provides insight into the potential application of this compound in treating infections caused by resistant strains. -

Anti-inflammatory Model :

In an animal model of arthritis, treatment with 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one resulted in decreased paw swelling and lower levels of inflammatory markers in serum, supporting its use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。